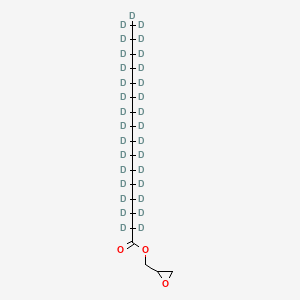

Oxiran-2-ylmethyl hexadecanoate-d31

Description

Contextualization of Glycidyl (B131873) Esters in Scientific Inquiry

Glycidyl esters are compounds that have garnered significant attention in scientific research, particularly in the realm of food science and toxicology. researchgate.nethpc-standards.com These esters are formed from the reaction of a fatty acid with glycidol (B123203). One such example is Glycidyl Palmitate, which is the ester of palmitic acid and glycidol. chemsrc.com Glycidyl esters are often found in refined edible oils and fats as process-induced contaminants, forming during the high-temperature deodorization step of oil refining. researchgate.netanalis.com.my

The presence of glycidyl esters in food products is a subject of concern because they can be hydrolyzed in the gastrointestinal tract to release free glycidol. researchgate.netovid-verband.de The International Agency for Research on Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A). researchgate.netovid-verband.de This has spurred extensive research into the formation, occurrence, and analysis of glycidyl esters in various foodstuffs. researchgate.netnih.gov The primary fatty acids involved in the formation of these esters in vegetable oils are palmitic, oleic, linoleic, stearic, and linolenic acids. analis.com.myresearchgate.net

Significance of Stable Isotope Labeling in Chemical Biology and Analytical Sciences

Stable isotope labeling is a powerful and indispensable technique in chemical biology and analytical sciences. nih.govmdpi.com It involves the replacement of one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle modification allows researchers to track the molecule or its fragments through complex biological or chemical processes without altering its fundamental chemical properties. musechem.com

In analytical chemistry, stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. mdpi.com This approach, known as stable isotope dilution analysis (SIDA), involves adding a known amount of the labeled compound to a sample. researchgate.netnih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification. nih.gov This technique is widely applied in diverse fields including drug metabolism studies, proteomics, metabolomics, and environmental analysis. nih.govsymeres.com

Rationale for Research on Glycidyl Palmitate-d31 as a Scientific Probe

Glycidyl Palmitate-d31 is the deuterium-labeled analog of Glycidyl Palmitate, where 31 hydrogen atoms in the palmitic acid chain have been replaced by deuterium atoms. medchemexpress.comvivanls.com This specific isotopic labeling makes it an invaluable scientific probe for several reasons, primarily in the context of analytical chemistry and food safety.

The primary application of Glycidyl Palmitate-d31 is as an internal standard for the quantitative analysis of glycidyl esters in food samples, such as edible oils. nih.govchiron.no In analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a deuterated internal standard is crucial for achieving accurate and reliable results. nih.govnih.gov When analyzing complex matrices like oils, the extraction and cleanup steps can be prone to analyte loss. Glycidyl Palmitate-d31, when added at the beginning of the sample preparation process, experiences the same losses as the native Glycidyl Palmitate. nih.govnih.gov By measuring the ratio of the native compound to its deuterated counterpart, analysts can precisely quantify the amount of Glycidyl Palmitate in the original sample. researchgate.netnih.gov

Research has demonstrated the successful use of Glycidyl Palmitate-d31 in the development and validation of analytical methods for detecting various glycidyl fatty acid esters. nih.govnih.gov These methods are essential for monitoring the levels of these contaminants in the food supply and for assessing the effectiveness of mitigation strategies aimed at reducing their formation during food processing. researchgate.netanalis.com.my The availability of such a specific and highly deuterated internal standard enhances the specificity and sensitivity of these analytical techniques. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747866 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-24-8 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization and Quantification of Glycidyl Palmitate D31

Mass Spectrometry (MS) Applications

Mass spectrometry is the cornerstone technique for the analysis of Glycidyl (B131873) Palmitate-d31. Its high sensitivity and specificity enable the detection, identification, and quantification of this isotopically labeled compound in complex matrices. The mass difference introduced by the 31 deuterium (B1214612) atoms is the key feature exploited in MS-based methods, allowing it to be distinguished from its non-labeled counterpart.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of glycidyl esters. In this method, a known amount of Glycidyl Palmitate-d31 is added to a sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the native analyte (Glycidyl Palmitate), it experiences the same losses during extraction, cleanup, and derivatization.

By measuring the ratio of the MS signal from the native analyte to the signal from the d31-labeled internal standard, analysts can calculate the exact concentration of the native glycidyl palmitate in the original sample. This approach effectively corrects for matrix effects and procedural errors, significantly improving quantification accuracy. The use of deuterated standards like Glycidyl Palmitate-d31 is indispensable for reliable and traceable results in food safety analysis. chiron.no

Table 1: Comparison of Glycidyl Palmitate and its d31-Labeled Analog

| Property | Glycidyl Palmitate | Glycidyl Palmitate-d31 |

|---|---|---|

| CAS Number | 7501-44-2 | 1246819-24-8 targetanalysis.gr |

| Molecular Formula | C₁₉H₃₆O₃ | C₁₉H₅D₃₁O₃ |

| Molecular Weight | 328.5 g/mol | 359.6 g/mol |

| Role in IDMS | Analyte | Internal Standard |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of glycidyl esters. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination is ideal for analyzing thermally labile compounds like glycidyl esters, which might degrade under the high temperatures used in gas chromatography.

For the detection of trace levels of glycidyl esters, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC utilizes columns with smaller particles, leading to higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. When coupled with a tandem mass spectrometer, the technique allows for Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion of the target molecule is selected and fragmented, and only a specific product ion is monitored. This process is performed for both the native analyte and the Glycidyl Palmitate-d31 internal standard, providing exceptional selectivity and minimizing interferences from the sample matrix, which is crucial for accurate trace-level quantification.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability is critical for the unambiguous confirmation of a compound's identity. HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the determination of its elemental formula. For Glycidyl Palmitate-d31, HRMS can confirm the presence of the 31 deuterium atoms by matching the measured accurate mass to the theoretical calculated mass, providing a high degree of confidence in its identification and distinguishing it from potential isobaric interferences.

Table 2: Accurate Mass Determination of Glycidyl Palmitate-d31 Adducts

| Ion | Nominal Mass (m/z) | Theoretical Accurate Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 360 | 360.4037 |

| [M+Na]⁺ | 382 | 382.3856 |

| [M+NH₄]⁺ | 377 | 377.4303 |

The choice of ionization technique is vital for the successful LC-MS analysis of glycidyl esters.

Electrospray Ionization (ESI): ESI is a soft ionization method that is well-suited for polar and thermally sensitive molecules. It typically generates protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). These adduct ions are often stable and abundant, making them excellent choices for quantification in MS/MS methods.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds that are not efficiently ionized by ESI. It involves a corona discharge that ionizes the mobile phase solvent, which then transfers charge to the analyte molecules through gas-phase reactions. While applicable, ESI is more commonly reported for the analysis of glycidyl esters due to the favorable formation of stable adduct ions.

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight (TOF) Mass Spectrometry for Accurate Mass Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Fragmentation Analysis

While LC-MS is preferred for quantifying glycidyl esters in food matrices, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in characterizing the Glycidyl Palmitate-d31 standard itself. Before being used as an internal standard, the material must be certified for both chemical and isotopic purity.

GC-MS is used to verify the isotopic incorporation, ensuring that the standard has the correct number of deuterium atoms and minimal levels of non-deuterated or partially deuterated species. Purity analysis by GC confirms the absence of other fatty acid esters. Furthermore, the electron ionization (EI) used in GC-MS produces characteristic and reproducible fragmentation patterns. Analyzing these fragments helps to confirm the molecular structure of Glycidyl Palmitate-d31 and provides a fingerprint for its identity.

Table 3: Common Compound Names

| Compound Name |

|---|

| Glycidyl Palmitate-d31 |

| Glycidyl Palmitate |

| Sodium |

Mass Spectral Fragmentation Pathway Analysis Using Deuteration

The use of deuterated internal standards, such as Glycidyl Palmitate-d31, is crucial for the accurate quantification of glycidyl esters in various matrices, particularly in edible oils where they are considered process contaminants. nih.govnih.govnih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is the primary technique for this analysis. The fragmentation pathways of Glycidyl Palmitate-d31 and its non-deuterated counterpart are fundamental to developing sensitive and specific detection methods, such as Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS). nih.govresearchgate.net

In positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), glycidyl esters typically form protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+NH₄]⁺). jfda-online.com For Glycidyl Palmitate-d31, the fully deuterated palmitoyl (B13399708) chain results in a significant mass shift compared to the native compound, allowing for clear differentiation. nih.govovid-verband.de

The fragmentation of the glycidyl ester precursor ion is characterized by the neutral loss of the glycidol (B123203) moiety or parts of the fatty acid chain. Key fragment ions observed for glycidyl esters include those corresponding to the protonated fatty acid and the diglyceride-like structures. The presence of the 31 deuterium atoms on the palmitate chain of Glycidyl Palmitate-d31 ensures that its characteristic fragment ions are shifted by 31 mass units, preventing spectral overlap with the native analyte and improving quantification accuracy. nih.govovid-verband.de This stable isotope dilution analysis (SIDA) approach is considered a superior method for quantification as it effectively corrects for matrix effects and variations in instrument response. researchgate.net

Table 1: Illustrative Mass Spectral Data for Glycidyl Palmitate and Glycidyl Palmitate-d31

| Compound | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Ionization Mode |

| Glycidyl Palmitate | 313.3 [M+H]⁺ | 257.2 (Loss of glycidol), Other acylium ions | Positive ESI/APCI |

| Glycidyl Palmitate-d31 | 344.5 [M+H]⁺ | 288.4 (Loss of glycidol), Other deuterated acylium ions | Positive ESI/APCI |

Note: The exact m/z values may vary slightly based on instrumentation and ionization conditions. Data is illustrative based on typical fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterium (²H) NMR for Isotopic Fidelity and Structural Dynamics

Deuterium (²H) NMR spectroscopy serves as a powerful, non-destructive tool for verifying the isotopic purity and labeling position in deuterated molecules like Glycidyl Palmitate-d31. huji.ac.ilrsc.org Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nuclei. This is essential for confirming the successful incorporation of deuterium atoms and determining the degree of deuteration, often referred to as isotopic enrichment. rsc.org The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known structure of the molecule.

For Glycidyl Palmitate-d31, the ²H NMR spectrum would show signals corresponding to the various deuterium atoms along the C16 palmitate chain. The low natural abundance and sensitivity of deuterium mean that spectra are typically broad, but they provide a clean background as they are free from the signals of residual protons. huji.ac.il This technique is particularly useful for assessing the isotopic fidelity at specific sites and can be used to quantify the percentage of deuterium enrichment. rsc.org

Furthermore, solid-state ²H NMR is a key technique for studying the structural dynamics of lipids in membrane environments. nih.govspringernature.comnih.govresearchgate.net By analyzing the quadrupolar splittings and relaxation times of deuterated lipid chains, researchers can obtain detailed information about molecular order, membrane fluidity, and the orientation of the lipid molecules within a bilayer. nih.govresearchgate.net While direct studies on Glycidyl Palmitate-d31 dynamics are not widely published, the principles derived from studies on deuterated phospholipids (B1166683) and fatty acids are directly applicable. nih.govresearchgate.netgrafiati.com These studies reveal how lipids pack together and move, which is fundamental to understanding membrane functions. nih.govspringernature.com

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ²H) for Comprehensive Molecular Characterization

A comprehensive characterization of Glycidyl Palmitate-d31 relies on a combination of multinuclear NMR techniques, including ¹H, ¹³C, and ²H NMR. springernature.comnih.govresearchgate.netresearchgate.net This multi-pronged approach allows for the unambiguous confirmation of the molecular structure and isotopic labeling. rsc.orgspringernature.com

¹H NMR: While the palmitate chain is deuterated, the glycidyl group still contains protons. ¹H NMR is essential for confirming the integrity of this glycidyl moiety. nih.gov The signals from the glycidyl protons can be clearly identified and their chemical shifts and coupling constants provide definitive structural information. nih.gov The near-complete absence of signals in the aliphatic region of the spectrum confirms the high level of deuteration on the palmitate chain. nih.gov

²H NMR: As discussed previously, ²H NMR directly confirms the presence and location of the deuterium atoms and is used to quantify the isotopic enrichment.

Together, these techniques provide a complete picture of the molecule. springernature.comresearchgate.net ¹H and ¹³C NMR confirm the structural integrity of the carbon framework and the non-deuterated parts, while ²H NMR verifies the success and extent of the deuteration. rsc.org This combined analysis is standard practice for the characterization of stable isotope-labeled internal standards to ensure their suitability for quantitative analytical methods. rsc.org

Table 2: Typical NMR Observables for Glycidyl Palmitate-d31 Characterization

| NMR Technique | Information Gained | Key Observations for Glycidyl Palmitate-d31 |

| ¹H NMR | Structural integrity of proton-bearing groups. | Signals corresponding to the glycidyl moiety protons; absence of signals from the palmitate chain. nih.gov |

| ¹³C NMR | Complete carbon skeleton structure. | Signals for all carbons, including the carbonyl, glycidyl, and palmitate chain carbons. nih.gov C-D coupling may be observed on the palmitate chain signals. |

| ²H NMR | Isotopic labeling position and purity. | Broad signals corresponding to the deuterons on the palmitate chain, confirming high isotopic enrichment. huji.ac.il |

Chromatographic Separation Techniques Prior to Detection

Liquid Chromatography Column Chemistries for Glycidyl Ester and Lipid Analysis

The separation of glycidyl esters, including Glycidyl Palmitate-d31, from complex lipid matrices is most commonly achieved using liquid chromatography (LC), particularly reversed-phase (RP) and to a lesser extent, normal-phase (NP) chromatography. uhplcs.comlcms.czthermofisher.comchromatographyonline.com

Reversed-Phase (RP) Chromatography: This is the most popular choice for lipidomic profiling and the analysis of glycidyl esters. chromatographyonline.comnih.gov RP-LC separates molecules based on their hydrophobicity. nih.gov

Stationary Phases: The most common stationary phases are silica (B1680970) particles chemically bonded with non-polar alkyl chains, such as C18 (octadecylsilane) and C8 (octylsilane). nih.govlcms.czcreative-proteomics.com C18 columns are widely used for the analysis of glycidyl esters, providing excellent separation of different esters based on the length and degree of unsaturation of their fatty acid chains. nih.govnih.govmdpi.comresearchgate.net C30 columns are sometimes preferred for samples with a high content of long-chain, hydrophobic lipids. chromatographyonline.com

Mobile Phases: Typical mobile phases consist of gradients of water, methanol, acetonitrile (B52724), isopropanol, and acetone (B3395972). nih.govnih.govchromatographyonline.com For instance, a gradient of methanol/acetonitrile/water to acetone can effectively separate various glycidyl esters. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particle columns (e.g., Charged Surface Hybrid [CSH] C18) allows for high-throughput, robust, and highly reproducible lipid separations with excellent chromatographic resolution. lcms.cz

Normal-Phase (NP) Chromatography: NP-LC separates compounds based on polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. uhplcs.com While effective for separating lipids into classes, NP-LC is less popular for methods coupled with electrospray ionization mass spectrometry (ESI-MS) due to the incompatibility of typical non-polar mobile phases (e.g., hexane) with ESI. thermofisher.comchromatographyonline.com However, it can be valuable in multi-step clean-up procedures. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a water-miscible organic mobile phase. chromatographyonline.comnih.gov It provides class-based separation of lipids and is complementary to RP-LC, making the combination of both techniques attractive for in-depth lipid profiling. chromatographyonline.comnih.gov

Table 3: Comparison of LC Column Chemistries for Glycidyl Ester Analysis

| Column Chemistry | Principle of Separation | Typical Stationary Phase | Advantages for Glycidyl Esters | Disadvantages |

| Reversed-Phase (RP) | Hydrophobicity | C18, C8, C30 nih.govlcms.czchromatographyonline.com | Excellent separation of individual esters, high resolution, compatible with MS. lcms.cznih.gov | Less effective for class separation. |

| Normal-Phase (NP) | Polarity | Silica, Diol uhplcs.comnih.gov | Good for class separation, useful in sample clean-up. uhplcs.comresearchgate.net | Mobile phases often incompatible with ESI-MS. chromatographyonline.com |

| HILIC | Hydrophilicity/Polarity | Diol, Amide | Good for class separation, complementary to RP. chromatographyonline.comnih.gov | May not separate esters within the same class. |

Solid-Phase Extraction (SPE) and Other Sample Clean-up Strategies for Complex Matrices

Effective sample preparation is critical for the accurate analysis of trace-level contaminants like glycidyl esters in complex matrices such as edible oils, fats, and infant formula. acs.orgnih.govtandfonline.commdpi.comnih.govnih.govresearchgate.netresearchgate.net Solid-Phase Extraction (SPE) is a widely adopted technique for sample clean-up and analyte enrichment. creative-proteomics.comtandfonline.commdpi.com

The goal of sample clean-up is to remove interfering matrix components, primarily the bulk triglycerides in oils, which can cause ion suppression in the mass spectrometer and contaminate the analytical system. acs.organalis.com.my

Common SPE Strategies for Glycidyl Esters:

Two-Step SPE: A common and robust approach involves a two-step SPE procedure. nih.govresearchgate.netresearchgate.net

Reversed-Phase SPE (e.g., C18): The sample, often dissolved in a polar solvent like acetonitrile or acetone, is loaded onto a C18 cartridge. The more polar glycidyl esters are retained less strongly than the very non-polar triglycerides, allowing for an initial separation. nih.govnih.gov

Normal-Phase SPE (e.g., Silica): The fraction from the C18 step is then further purified on a silica cartridge. Using a non-polar solvent system (e.g., hexane/ethyl acetate), the glycidyl esters can be effectively separated from other remaining lipids like mono- and diacylglycerols. nih.govresearchgate.netcabidigitallibrary.org

Single-Step SPE: For some applications, a single silica gel SPE step can be sufficient to achieve adequate clean-up. acs.orgcabidigitallibrary.org

Other Sorbents: Aminopropyl-bonded silica SPE cartridges are also used, particularly for fractionating lipid classes and removing interfering monoacylglycerols. tandfonline.comaocs.org

Gel Permeation Chromatography (GPC): GPC is another effective technique for removing high-molecular-weight triglycerides. It separates molecules based on size. A GPC step followed by an SPE clean-up on silica gel has been shown to be a highly efficient method for matrix removal, enabling low detection limits. acs.orgnih.gov

QuEChERS-based Methods: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which involve partitioning with a salt mixture followed by dispersive SPE (dSPE) with sorbents like PSA and C18, have been adapted for the analysis of glycidyl esters. nih.gov

The choice of sample preparation strategy depends on the complexity of the matrix, the required limit of quantification, and the analytical throughput needed. acs.orgnih.gov For all these methods, Glycidyl Palmitate-d31 is added as an internal standard at the beginning of the sample preparation process to correct for any analyte loss during the extraction and clean-up steps. nih.govnih.gov

Investigations into the Biochemical and Metabolic Transformations of Glycidyl Palmitate D31

Elucidation of Metabolic Pathways via Isotope Tracing

Isotope tracing is a fundamental technique in metabolic research that allows for the detailed mapping of biochemical pathways. By introducing a molecule labeled with a stable isotope, such as deuterium (B1214612) (²H), into a biological system, scientists can track the movement of the label as the molecule is processed, identifying its subsequent metabolites and quantifying the flux through different metabolic routes. ckisotopes.comnih.gov Glycidyl (B131873) Palmitate-d31, with its fully deuterated palmitate chain, is an ideal tracer for studying lipid metabolism. chiron.noimpurity.com

Upon oral administration, Glycidyl Palmitate-d31 undergoes rapid hydrolysis in the gastrointestinal tract. researchgate.net The primary metabolic event is the cleavage of the ester bond, which separates the deuterated palmitate (palmitate-d31) from the glycidol (B123203) group. cabidigitallibrary.org Isotope tracing studies using doubly labeled glycidyl palmitate in rats have demonstrated a clear divergence in the distribution of the labels corresponding to the glycidol and palmitate portions of the molecule. researchgate.netcabidigitallibrary.org

Once liberated, the palmitate-d31 moiety enters the body's general pool of free fatty acids. ckisotopes.com From here, it can undergo several well-established metabolic transformations:

β-Oxidation: A primary fate of the palmitate-d31 is mitochondrial β-oxidation for energy production. This catabolic process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle. Tracing studies utilizing U-²H₃₁-palmitate have shown that as the fatty acid is oxidized, the deuterium is released and incorporated into the body's water pool. nih.gov The enrichment of deuterium in body fluids like blood or urine can be measured to quantify the rate of fatty acid oxidation. nih.gov

Incorporation into Complex Lipids: The palmitate-d31 can be re-esterified and incorporated into various complex lipids. ckisotopes.com These include triglycerides for energy storage in adipose tissue, phospholipids (B1166683) for building cell membranes, and cholesteryl esters. ckisotopes.com By analyzing tissues and plasma over time, researchers can track the incorporation of the deuterated label into these different lipid classes.

Transport and Distribution: The released palmitate-d31 binds to albumin in the plasma and is transported throughout the body to various tissues, such as the liver, muscle, and adipose tissue, for either storage or oxidation. cabidigitallibrary.org

The major identified metabolites stemming from the palmitate-d31 moiety are consistent with the known pathways of fatty acid metabolism.

Table 1: Biotransformation and Subsequent Metabolites of the Palmitate-d31 Moiety

| Initial Moiety | Metabolic Process | Subsequent Metabolites/Products | Biological Role |

|---|---|---|---|

| Palmitate-d31 | Ester Hydrolysis | Free Palmitic Acid-d31 | Enters the free fatty acid pool |

| Palmitic Acid-d31 | β-Oxidation | Acetyl-CoA (deuterated), Deuterated Water (D₂O) | Energy production |

The other product of the initial ester hydrolysis is the glycidol moiety, which contains the reactive epoxide ring. nih.gov In vivo studies in rats suggest that glycidyl esters are almost completely hydrolyzed in the gastrointestinal tract, leading to significant exposure to free glycidol. researchgate.netresearchgate.net Therefore, for risk assessment purposes, exposure to glycidyl esters is considered equivalent to exposure to the same molar quantity of glycidol. researchgate.net

The metabolic fate of the released glycidol has been investigated:

Hydrolysis to Glycerol (B35011): The primary metabolic pathway for the glycidol epoxide ring is hydrolysis. iarc.fr The epoxide ring can open via reaction with water to form glycerol (1,2,3-propanetriol). nih.gov This transformation can be catalyzed under acidic conditions, such as those found in the stomach, and has also been demonstrated in rat liver microsomal preparations. nih.goviarc.fr

Glutathione (B108866) Conjugation: The reactive epoxide group can also react with nucleophiles within the body. One significant pathway is conjugation with glutathione (GSH), a key endogenous antioxidant, to form S-(2,3-dihydroxypropyl)glutathione. iarc.fr This is a common detoxification pathway for electrophilic compounds.

In vitro gastrointestinal models have shown that while glycidol is the main product of digestion, its further transformation into glycerol can occur, particularly at low pH over longer incubation times. nih.gov These models did not find evidence of glycidol reacting with chloride to form 3-MCPD. nih.gov

Table 2: Metabolic Products of the Glycidol Moiety

| Initial Moiety | Metabolic Process | Hydrolytic/Conjugation Product |

|---|---|---|

| Glycidol | Epoxide Hydrolysis | Glycerol |

Tracing of Palmitate Moiety Biotransformation and Subsequent Metabolites

Enzymatic Biotransformation Studies

The metabolic conversion of Glycidyl Palmitate-d31 is not a spontaneous process but is catalyzed by specific enzymes. Understanding the roles and kinetics of these enzymes is crucial for a complete picture of the compound's biotransformation.

The initial and rate-limiting step in the metabolism of glycidyl esters is the hydrolysis of the ester bond. researchgate.net This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases and lipases, which are abundant in the digestive system. nih.govnih.gov

Mechanism of Action: These enzymes catalyze the cleavage of the ester linkage in Glycidyl Palmitate-d31, yielding free glycidol and palmitic acid-d31. The active sites of these enzymes, often containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate), facilitate a nucleophilic attack on the carbonyl carbon of the ester bond. food.gov.uk

Location of Activity: This enzymatic degradation begins in the gastrointestinal tract, with gastric and pancreatic lipases playing a significant role. nih.gov Studies using in vitro gastrointestinal models have confirmed that glycidyl esters are rapidly digested by these gut lipases. nih.gov

Species Differences: The rate of hydrolysis can vary between species. For instance, studies have shown that rats exhibit higher gastric lipase (B570770) activity and thus a faster conversion of glycidyl esters compared to crab-eating macaques.

Table 3: Key Enzymes in Glycidyl Palmitate-d31 Degradation

| Enzyme Class | Specific Enzyme Examples | Location | Action on Glycidyl Palmitate-d31 |

|---|---|---|---|

| Lipases/Esterases | Gastric Lipase, Pancreatic Lipase | Gastrointestinal Tract | Hydrolyzes the ester bond |

The use of deuterated analogs like Glycidyl Palmitate-d31 is not only for tracing but can also be a sophisticated tool for studying enzyme mechanisms through the analysis of kinetic isotope effects (KIEs). wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org

While specific kinetic studies on lipase or esterase activity using Glycidyl Palmitate-d31 are not extensively reported in the literature, the principles of KIE can be applied. In the hydrolysis of an ester, a secondary kinetic isotope effect (SKIE) could theoretically be measured. wikipedia.org An SKIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking. wikipedia.org

For the enzymatic hydrolysis of Glycidyl Palmitate-d31, deuteration of the palmitate chain is distant from the ester bond being cleaved. Therefore, a significant KIE is not expected for the ester hydrolysis step itself. However, deuteration can influence the metabolic profile and pharmacokinetics of molecules. medchemexpress.com More relevant is the potential use of substrates deuterated at or near the reaction center to probe the transition state of the enzymatic reaction. For instance, studying the hydrolysis of esters in heavy water (D₂O) can reveal details about proton transfer in the rate-limiting step, a phenomenon known as the solvent isotope effect. chem-station.com Some acid-catalyzed ester hydrolysis reactions proceed faster in D₂O, an "inverse" isotope effect that provides mechanistic insight. chem-station.com

Role of Esterases and Lipases in Glycidyl Ester Degradation Mechanisms

In Vitro and Ex Vivo Metabolic Models for Pathway Discovery

To investigate metabolic pathways without the complexities of a whole organism, researchers employ various in vitro (in a test tube) and ex vivo (using tissue from an organism) models. These systems have been instrumental in discovering the metabolic fate of glycidyl esters.

In Vitro Gastrointestinal Models: Static and dynamic models that simulate the conditions of the human stomach and intestines have been used. These models, containing digestive enzymes like lipase, have confirmed the rapid, pH-dependent hydrolysis of glycidyl esters into free glycidol and the corresponding fatty acid. nih.gov

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from liver cells and are a primary tool for studying phase I metabolism. Studies on related glycidyl ethers using HLMs have shown that the initial biotransformation involves the NADPH-independent hydrolysis of the epoxide rings, followed by further NADPH-dependent oxidation of the resulting diols. kuleuven.beuantwerpen.be Rat liver microsomal preparations have also been shown to hydrolyze glycidol to glycerol. iarc.fr

Cell Culture Models (e.g., Caco-2 cells): Caco-2 cells, a human colon adenocarcinoma cell line, are often used to model the intestinal barrier. Studies on related food contaminants like 3-MCPD esters show that these cells can be used to investigate intestinal absorption and metabolism, demonstrating hydrolysis by extracellular lipases/esterases. ovid-verband.deresearchgate.net

Ex Vivo Skin Diffusion Studies: In studies of other glycidyl esters, diffusion cells using ex vivo skin samples from humans and rodents have been employed. These experiments showed that the esters can penetrate the skin and are metabolized by both carboxylesterase (ester hydrolysis) and epoxide hydrolase (epoxide ring-opening). industrialchemicals.gov.au

Table 4: Summary of Findings from Metabolic Models for Glycidyl Esters

| Model System | Key Findings |

|---|---|

| In Vitro Gastrointestinal Models | Rapid, pH-dependent hydrolysis by lipases to glycidol and fatty acid. nih.gov |

| Human Liver Microsomes | Hydrolysis of epoxide rings to diols (e.g., glycerol), followed by further oxidation. iarc.frkuleuven.beuantwerpen.be |

| Caco-2 Cell Lines | Demonstrate hydrolysis by extracellular esterases at the intestinal barrier. ovid-verband.deresearchgate.net |

Cellular Lipid Metabolism Studies with Isotope-Labeled Probes

The use of stable isotope-labeled compounds is a cornerstone of modern lipidomics and metabolic research, allowing for the direct measurement of biosynthesis, degradation, and remodeling of lipids without the safety concerns associated with radioactive labels. nih.gov Glycidyl Palmitate-d31, with its heavily deuterated palmitoyl (B13399708) chain, is primarily utilized as an internal standard for the accurate quantification of glycidyl palmitate and other glycidyl esters in complex biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com Its distinct mass shift ensures reliable detection and differentiation from its naturally occurring, non-labeled counterparts. labmartgh.com

While direct studies detailing the complete metabolic fate of the intact Glycidyl Palmitate-d31 molecule within cellular systems are not extensively documented in current literature, the principles of using deuterated fatty acids as metabolic tracers are well-established. frontiersin.org It is widely accepted that glycidyl esters can be hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol and the corresponding fatty acid. Therefore, once administered to a cellular system, Glycidyl Palmitate-d31 is expected to break down into glycidol and palmitic acid-d31.

The released palmitic acid-d31 can then enter cellular fatty acid pools and be incorporated into various lipid classes through metabolic pathways. Studies using deuterated water (D₂O) have shown that deuterium is incorporated into newly synthesized palmitic and stearic acid fragments within complex lipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and triacylglycerols (TAGs). nih.govnih.gov This demonstrates the utility of deuterium labeling in tracking de novo fatty acid synthesis and turnover in different organs, with the highest rates typically observed in the liver. nih.govnih.gov Similarly, administering palmitic acid-d31 directly allows researchers to trace its incorporation into cellular membranes, its use in energy storage, and its transformation through pathways like elongation and desaturation. nih.gov

The table below summarizes the applications of deuterated palmitate as a tracer in metabolic studies, which informs the potential research applications of Glycidyl Palmitate-d31's deuterated fatty acid component.

| Metabolic Process | Tracer Application | Key Findings | References |

| De Novo Fatty Acid Synthesis & Turnover | D₂O administration leading to deuterium incorporation into palmitate. | Deuterium is incorporated into saturated fatty acid residues of complex lipids, with varying rates across different organs. | nih.govnih.gov |

| Fatty Acid Uptake and Incorporation | Administration of deuterated palmitic acid. | Traces the incorporation of exogenous palmitate into cellular lipids like phospholipids and triacylglycerols. | nih.gov |

| Quantification of Endogenous Lipids | Use of Glycidyl Palmitate-d31 as an internal standard. | Improves accuracy and reproducibility in LC-MS and GC-MS based lipidomics by correcting for matrix effects. | nih.govlabmartgh.com |

Investigation of Glycidyl Ester Interconversion Mechanisms

A key area of research is the potential for glycidyl esters (GEs) to interconvert with other processing contaminants, such as 3-monochloropropane-1,2-diol (3-MCPD) esters. Stable isotope tracers are invaluable for elucidating these mechanisms.

A study investigating the interconversion between 3-MCPD esters (3-MCPDE) and GEs during the deodorization of palm oil at 250°C utilized deuterium-labeled standards, including those with a deuterated palmitic acid (*P) moiety. nih.gov When palm oil was spiked with deuterium-labeled 3-MCPDE, its concentration decreased over time, and importantly, the formation of labeled glycidyl palmitate (GE containing *P) was detected. nih.gov This provides direct evidence for the conversion of 3-MCPDE to GE. nih.gov

Conversely, when the experiment was repeated with deuterium-labeled glycidyl palmitate spiked into the oil, its content did not significantly change over the deodorization time. nih.gov Furthermore, no formation of deuterium-labeled 3-MCPDE was detected. nih.gov These findings strongly suggest that under these specific high-temperature conditions, the interconversion is primarily a one-way process from 3-MCPDE to GE, and not the reverse. nih.gov The stability of glycidyl palmitate relative to other glycidyl esters (like those of oleic and linoleic acid) was also noted, suggesting the fatty acid species influences the reaction. nih.gov

The table below summarizes the key findings from this isotope tracer study on interconversion.

| Experiment | Spiked Compound | Observation | Conclusion | Reference |

| 1 | Deuterium-labeled 3-MCPDE (with *P) | Decrease in labeled 3-MCPDE; Detection of labeled GE (with *P). | 3-MCPDE converts to GE during deodorization. | nih.gov |

| 2 | Deuterium-labeled GE (with *P) | No significant change in labeled GE content; No detection of labeled 3-MCPDE. | GE does not convert to 3-MCPDE under these conditions. | nih.gov |

Model System Studies of Glycidyl Ester Formation and Decomposition Kinetics

To understand the factors influencing the concentration of glycidyl esters in foods, researchers study their formation and decomposition kinetics in controlled model systems. These studies often simulate the high-temperature conditions of food processing, such as oil refining.

In one such study, the formation and degradation of glycidyl esters were investigated in both palm oil and chemical models during heating at temperatures from 120°C to 240°C. researchgate.netnih.govacs.org The research established that both the formation and decomposition of GEs follow pseudo-first-order kinetics. researchgate.netnih.govacs.org A key finding was that the activation energy for the GE degradation reaction was significantly lower than that for its formation, indicating that decomposition occurs more readily than formation, especially as temperature increases. researchgate.netnih.govacs.org

The primary decomposition pathway for GEs under these heating conditions was identified as a ring-opening reaction of the epoxide group to form monoacylglycerol, which is then further hydrolyzed to fatty acid and glycerol. researchgate.netnih.govacs.org Investigations using Fourier transform infrared (FTIR) spectroscopy and mass spectrometry ruled out the involvement of a cyclic acyloxonium intermediate in the degradation process. nih.govacs.org Another model system study was designed to monitor the kinetics of formation and decomposition of both 3-MCPD esters and glycidyl esters from various precursors, including glycidyl palmitate, on a silica (B1680970) matrix to simulate food. food.gov.ukfood.gov.uk

The kinetic parameters determined in a high-temperature heating study of glycidyl esters are presented in the table below.

| Kinetic Parameter | GE Formation | GE Degradation | Reference |

| Reaction Order | Pseudo-first-order | Pseudo-first-order | researchgate.netnih.govacs.org |

| Activation Energy (Ea) | 34.58 kJ/mol | 12.87 kJ/mol | researchgate.netnih.govacs.org |

These kinetic studies are crucial for developing strategies to mitigate the formation of glycidyl esters during food production, for example, by optimizing processing temperatures and times.

Advanced Research Applications of Glycidyl Palmitate D31 As a Scientific Probe

Quantitative Lipidomics and Metabolomics Applications

The ability to differentiate and accurately measure lipids in complex biological samples is fundamental to understanding their role in health and disease. Glycidyl (B131873) Palmitate-d31 serves as a powerful probe in these quantitative studies.

Absolute Quantification of Endogenous Glycidyl Esters and Related Lipid Species

Isotope dilution mass spectrometry (IDMS) is the gold standard for absolute quantification, and Glycidyl Palmitate-d31 is an ideal internal standard for this technique. caymanchem.com By adding a known quantity of Glycidyl Palmitate-d31 to a sample, researchers can accurately determine the concentration of endogenous (unlabeled) glycidyl palmitate and related species. nih.gov The SIL standard co-elutes with the target analyte during chromatographic separation and experiences identical ionization and fragmentation behavior in the mass spectrometer. caymanchem.com However, due to its higher mass, its signal is clearly distinct from the analyte's signal. This allows for the correction of analytical variability, including matrix effects and sample loss during preparation. sci-hub.se

This methodology has been applied to quantify glycidyl esters in various matrices, including commercially available vegetable oils, where these compounds can form as process contaminants. nih.govresearchgate.net For instance, studies have used deuterated glycidyl palmitate to construct calibration curves for the precise measurement of glycidyl esters by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsci-hub.se

Table 1: Principle of Absolute Quantification using Glycidyl Palmitate-d31

| Step | Description | Rationale |

|---|---|---|

| Spiking | A precise amount of Glycidyl Palmitate-d31 is added to the biological or chemical sample at the earliest stage of preparation. | The internal standard experiences the same sample processing and analytical conditions as the endogenous analyte. |

| Analysis | The sample is analyzed using a mass spectrometry-based platform (e.g., LC-MS, GC-MS). | The mass spectrometer separates and detects both the unlabeled analyte and the deuterated (d31) standard based on their mass-to-charge ratio. |

| Quantification | The ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard is calculated. | This ratio is used to determine the absolute concentration of the endogenous glycidyl ester, correcting for any variations or losses during the analytical workflow. caymanchem.com |

Lipidomic Profiling and Pathway Perturbation Analysis using Stable Isotope Labeling

Beyond quantification of a single analyte, Glycidyl Palmitate-d31 is employed in dynamic metabolic studies to trace the movement and transformation of fatty acids through complex biochemical networks. teikyo-u.ac.jp When introduced to cells or organisms, this labeled lipid probe is metabolized alongside its natural counterparts. teikyo-u.ac.jp Researchers can then track the incorporation of the d31-labeled palmitate moiety into a wide array of downstream lipid species, such as phospholipids (B1166683), triglycerides, and other esters.

By using high-resolution mass spectrometry (HRMS), it is possible to distinguish the mass shift caused by the deuterium (B1214612) label from other natural mass differences, such as those from changes in fatty acid saturation. nih.gov This allows for the detailed mapping of active metabolic pathways. nih.gov Analyzing the distribution of the label over time provides insights into:

The kinetics of lipid synthesis and turnover.

The compartmentalization of fatty acid metabolism.

Perturbations in lipid pathways resulting from disease, genetic modification, or therapeutic intervention.

Mechanistic Studies in Chemical Biology

Glycidyl Palmitate-d31 is not only a quantitative tool but also a sophisticated probe for investigating the fundamental mechanisms of lipid-related biological and chemical processes.

Elucidation of Reaction Mechanisms in Lipid Processing and Chemical Transformations

Understanding how lipids are formed, modified, and degraded is crucial in both biology and industrial processing. Glycidyl esters, for example, are known to form during the high-temperature deodorization step of edible oil refining. researchgate.netchiron.no By using labeled precursors, researchers can study the mechanisms of such chemical transformations. The deuterium label acts as a tracer, allowing scientists to follow the molecular fragments through the reaction, confirming pathways and identifying intermediates.

Furthermore, Glycidyl Palmitate-d31 can serve as a starting material for the synthesis of other complex labeled probes, such as deuterated lysophosphatidic acids. americanchemicalsuppliers.com These newly synthesized probes can then be used to investigate specific enzymatic reactions or signaling pathways, helping to elucidate their mechanisms with high precision.

Tracing Molecular Fates and Dynamics in Complex Biological Systems

A central challenge in chemical biology is tracking the journey of a specific molecule within the complex and crowded environment of a living cell. teikyo-u.ac.jp The heavy isotope signature of Glycidyl Palmitate-d31 allows it to be unambiguously traced as it is transported across membranes, incorporated into different cellular structures, and transformed into other molecules. teikyo-u.ac.jp This "molecular fate mapping" provides critical information on the distribution, localization, and metabolic routing of palmitate-containing lipids in biological systems. acs.org Such studies are instrumental in building dynamic models of lipid metabolism and understanding how these processes are regulated.

Future Directions and Emerging Research Avenues for Deuterated Glycidyl Palmitate

Development of Novel Synthetic Strategies for Advanced Isotopic Labeling Patterns

The synthesis of Glycidyl (B131873) Palmitate-d31 has been achieved through a two-step chemical process. nih.govnih.govresearchgate.net This typically involves the initial creation of an allyl ester, which is then converted to the glycidyl ester. nih.gov One documented method starts with palmitic acid-d31, which is reacted with allyl alcohol in the presence of a catalyst like Amberlyst 15. nih.govresearchgate.net The resulting allyl palmitate-d31 is then treated with a reagent such as meta-chloroperbenzoic acid to form the final Glycidyl Palmitate-d31 product. nih.govresearchgate.net

Future research will likely focus on refining these synthetic routes to improve yield, purity, and cost-effectiveness. Furthermore, there is a growing interest in developing methods to create more complex isotopic labeling patterns beyond the fully deuterated palmitate chain. royalsocietypublishing.org This could involve site-specific deuterium (B1214612) or carbon-13 labeling on the glycidyl moiety or at specific positions along the fatty acid chain. royalsocietypublishing.orgresearchgate.net Such advanced labeling would enable more nuanced investigations into the metabolic fate of different parts of the molecule. royalsocietypublishing.orgcdnsciencepub.com

Expansion of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Matrices

Glycidyl Palmitate-d31 is a crucial internal standard for the quantification of glycidyl esters in various samples, particularly in food analysis and lipidomics. pubcompare.aiclearsynth.comchiron.nochiron.no It is frequently used in methods based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.govpubcompare.ai The use of deuterated standards like Glycidyl Palmitate-d31 helps to correct for sample extraction inefficiencies and instrumental variability, leading to more accurate and precise quantification. clearsynth.comcaymanchem.com

Future advancements in this area will likely involve the development of analytical methods with even greater sensitivity and specificity. This is particularly important when analyzing complex biological matrices where target analytes may be present at very low concentrations. caymanchem.com Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be refined to improve the detection and characterization of Glycidyl Palmitate-d31 and its non-labeled counterparts. nih.govuni-jena.denih.gov The development of novel sample preparation techniques to minimize matrix effects will also be a key area of research. clearsynth.com

Integration of Glycidyl Palmitate-d31 in Multi-Omics Research for Holistic Biological Understanding

The field of lipidomics, which seeks to comprehensively study the lipids in a biological system, heavily relies on the use of stable isotope-labeled internal standards. isotope.commetabolomicscentre.canih.govresearchgate.net Glycidyl Palmitate-d31 serves as an essential tool in this field, enabling the accurate quantification of specific glycidyl esters within the broader lipidome. caymanchem.comuab.edu

The future of biological research lies in the integration of multiple "omics" disciplines, such as genomics, proteomics, transcriptomics, and metabolomics (which includes lipidomics). By combining data from these different areas, researchers can gain a more holistic understanding of complex biological systems. The use of Glycidyl Palmitate-d31 in lipidomic studies, when integrated with other omics data, can help to elucidate the intricate connections between lipid metabolism and other cellular processes. nih.gov For instance, correlating changes in the levels of specific glycidyl esters with alterations in gene expression or protein levels can provide valuable insights into disease mechanisms.

Exploration of its Role in Mechanistic Understanding of Cellular Processes and Molecular Interactions

Isotopically labeled compounds are invaluable for probing the mechanisms of cellular processes and molecular interactions. researchgate.netcdnsciencepub.comacs.org The deuterium atoms in Glycidyl Palmitate-d31 act as a stable isotopic tracer, allowing researchers to follow the metabolic fate of the molecule within a cell or organism. pubcompare.airesearchgate.netchromatographyonline.com This can provide insights into processes such as lipid uptake, transport, storage, and breakdown. nih.govnih.govbiologists.com

Future research is expected to increasingly utilize Glycidyl Palmitate-d31 and other labeled lipids to investigate the specific roles of glycidyl esters in various cellular functions. acs.org For example, studies could explore how these lipids are incorporated into cellular membranes and how this affects membrane properties and the function of membrane-bound proteins. nih.gov Furthermore, labeled lipids can be used to identify and characterize the enzymes and other proteins that interact with and metabolize glycidyl esters. cdnsciencepub.comacs.orgscispace.com

Contribution to International Standards Development in Lipid Research and Analytical Chemistry

The development and use of certified reference materials and standardized analytical methods are crucial for ensuring the quality and comparability of research data across different laboratories. uni-jena.delipidomicssociety.orgavantiresearch.comaocs.org Organizations like the Lipidomics Standards Initiative (LSI) and the LIPID MAPS consortium work to establish guidelines and provide well-characterized standards for the lipid research community. lipidomicssociety.orgavantiresearch.com

High-purity, accurately characterized Glycidyl Palmitate-d31 plays a significant role in this effort by serving as a reliable internal standard for the quantification of glycidyl esters. caymanchem.com As analytical methods become more sensitive and the need for data harmonization grows, the demand for such high-quality standards will continue to increase. Future work will involve the continued inclusion of Glycidyl Palmitate-d31 in inter-laboratory comparison studies and its establishment as a certified reference material for specific applications in food safety and lipidomics. uni-jena.dehpc-standards.com

Q & A

Q. What are the primary methods for synthesizing and characterizing Glycidyl Palmitate-d31, and how do isotopic labeling protocols affect purity assessment?

Glycidyl Palmitate-d31 is synthesized via esterification of glycidol-d3 with palmitic acid, using deuterated reagents to ensure isotopic integrity. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions (e.g., methylene groups in the glycidyl ring) and assess structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment (>98% deuterium substitution) and identifies impurities, such as non-deuterated byproducts .

- Chromatographic Purity Testing : Reverse-phase HPLC or UPLC with evaporative light scattering detection (ELSD) evaluates purity, while GC-MS with derivatization (e.g., silylation) resolves co-eluting lipid species .

Methodological Note: Use Amberlite XAD-7 resin for sample cleanup to minimize matrix interference during analysis .

Q. How can researchers establish robust analytical workflows for quantifying Glycidyl Palmitate-d31 in lipid-rich matrices?

A validated workflow includes:

- Extraction : Liquid-liquid extraction using hexane:isopropanol (3:1) to isolate glycidyl esters from oils or biological samples .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Key transitions: m/z 328 → 183 (quantifier) and m/z 328 → 155 (qualifier) .

- Calibration : Isotope dilution with internal standards (e.g., Glycidyl Palmitate-d5) to correct for recovery losses in complex matrices like palm oil .

Critical Consideration: Monitor epoxide ring stability during sample preparation, as acidic conditions may hydrolyze glycidyl esters .

Advanced Research Questions

Q. How do conflicting data arise in studies assessing glycidyl ester toxicity, and how can deuterated analogs like Glycidyl Palmitate-d31 resolve these discrepancies?

Contradictions often stem from:

- Matrix Effects : Co-eluting triglycerides in edible oils suppress ionization in LC-MS, leading to underestimation of glycidyl ester levels .

- Epoxide Reactivity : Non-specific binding to proteins or lipids during in vitro assays alters bioavailability measurements .

Resolution Strategy: Use Glycidyl Palmitate-d31 as a tracer in kinetic studies to differentiate endogenous vs. exogenous glycidyl esters. Deuterated analogs improve signal-to-noise ratios in MS by avoiding natural isotopic overlap .

Q. What advanced techniques are required to investigate the role of Glycidyl Palmitate-d31 in lipidomic pathways, particularly in enzyme interactions?

- Stable Isotope Tracing : Incubate cell models (e.g., hepatocytes) with Glycidyl Palmitate-d31 and track deuterium incorporation into downstream metabolites via LC-HRMS .

- Enzyme Assays : Use recombinant epoxide hydrolases or lipases to study hydrolysis rates. Monitor deuterium retention in products to confirm enzymatic specificity .

- Molecular Dynamics (MD) Simulations : Model deuterium’s steric effects on glycidyl ester binding to lipid-processing enzymes like pancreatic lipase .

Q. How can researchers mitigate artifactual glycidyl ester formation during analytical studies of processed oils?

Artifacts arise from heat-induced esterification during sample preparation. Mitigation strategies include:

- Low-Temperature Extraction : Limit processing temperatures to <40°C to prevent glycidol esterification with free fatty acids .

- Quenching Reagents : Add sodium bicarbonate to neutralize residual acids that catalyze esterification .

- Blank Controls : Analyze solvent-only samples to identify background glycidyl esters from reagents or equipment .

Data Reporting and Reproducibility Guidelines

- Characterization Data : Report isotopic enrichment (e.g., %D31), NMR chemical shifts (δH and δC), and MS/MS fragmentation patterns in supplementary materials .

- Analytical Validation : Include limits of detection (LOD < 0.1 ng/mL), recovery rates (80–120%), and inter-day precision (CV < 15%) .

- Ethical Compliance : Disclose deuterated compound storage conditions (-20°C under argon) to ensure stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.